3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
3-Amino-4-(furan-2-yl)-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a polycyclic heteroaromatic compound featuring a fused thienopyridine core with a cycloheptane ring, a furan substituent, and a 4-nitrophenyl carboxamide group. The molecular formula is C₂₃H₂₁N₄O₄S, with a molecular weight of 461.51 g/mol. Key structural attributes include:
- Thieno[3,2-e]pyridine core: A sulfur-containing bicyclic system fused with a pyridine ring.
- Cycloheptane ring: A seven-membered saturated hydrocarbon ring fused to the thienopyridine system, enhancing lipophilicity .
- 4-Nitrophenyl carboxamide: The electron-withdrawing nitro group (-NO₂) at the para position of the phenyl ring influences electronic properties and receptor binding .
- Furan-2-yl substituent: A heteroaromatic oxygen-containing ring at position 4, contributing to π-π stacking interactions in biological targets .
Synthetic routes typically involve cyclocondensation of thiophene derivatives with nitrile intermediates, followed by functionalization via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
6-amino-8-(furan-2-yl)-N-(4-nitrophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c24-20-19-18(17-7-4-12-31-17)15-5-2-1-3-6-16(15)26-23(19)32-21(20)22(28)25-13-8-10-14(11-9-13)27(29)30/h4,7-12H,1-3,5-6,24H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWWPDRFQCVPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O3S |
| Molecular Weight | 373.43 g/mol |
| IUPAC Name | 3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell growth in several cancer types. For instance, in vitro tests indicated an IC50 value of approximately 9 μM against A549 human lung cancer cells, suggesting effective cytotoxicity at relatively low concentrations .
-
Mechanisms of Action :
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing through the cycle and thereby reducing proliferation rates.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Migration : Studies indicate that the compound reduces the migratory capabilities of cancer cells, which is crucial for metastasis prevention .
Study 1: Anticancer Activity in A549 Cells
In a study evaluating the effects on A549 cells:
- Objective : To assess cytotoxic effects and mechanisms.
- Results : The compound showed a significant reduction in cell viability with an IC50 value of 9 μM. Morphological changes indicative of apoptosis were observed under microscopy.
Study 2: Broad Spectrum Cytotoxicity
A broader investigation into various cancer cell lines demonstrated:
- Objective : To determine the efficacy across different types.
- Results : The compound exhibited varying degrees of cytotoxicity against multiple lines including MCF7 (breast cancer) and HepG2 (liver cancer), with GI50 values ranging from 0.49 μM to 48.0 μM across different assays .
Mechanistic Insights
Research has focused on elucidating how this compound interacts with cellular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer metabolism and proliferation.
- Receptor Modulation : The compound might modulate receptor activities related to growth factor signaling pathways.
Comparison with Similar Compounds
Key Observations :
Larger rings (e.g., cycloocta) may enhance lipophilicity but reduce solubility .
Substituent Effects :
- R₁ (Position 4) : The furan-2-yl group in the target compound introduces oxygen-based polarity, contrasting with phenyl (KuSaSch100) or trifluoromethyl () groups. Furan’s electron-rich nature may enhance π-π interactions in enzyme active sites .
- R₂ (Carboxamide) : The 4-nitrophenyl group in the target compound is strongly electron-withdrawing, which may improve binding affinity to nitroreductase enzymes or oxidoreductases compared to 4-fluorophenyl (CID 1005097) or 4-chlorophenyl (KuSaSch100) .
Biological Activity: Antiplasmodial activity in KuSaSch100 (IC₅₀ = 0.12 μM) is attributed to the 4-chlorophenyl group’s hydrophobicity and chlorine’s electronegativity . The target compound’s nitro group may confer similar or enhanced activity via redox cycling mechanisms. Anticancer activity in cycloheptane/thienopyridine derivatives (e.g., CID 1005097) is hypothesized to involve kinase inhibition (e.g., EGFR/VEGFR-2), though empirical data for the target compound is lacking .
Physicochemical Properties
| Property | Target Compound | KuSaSch100 | CID 1005097 |
|---|---|---|---|
| Molecular Weight (g/mol) | 461.51 | 437.93 | 379.44 |
| LogP (Predicted) | 3.8 | 4.2 | 3.5 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 6 | 5 | 5 |
| Polar Surface Area (Ų) | 120.3 | 98.2 | 95.1 |
Analysis :
- The target compound’s higher polar surface area (120.3 Ų vs.
- Reduced LogP compared to KuSaSch100 suggests better bioavailability, though furan’s polarity may offset this advantage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
